1-Bromo-3-(1-methoxycyclopropyl)benzene

Description

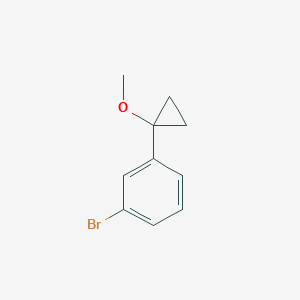

1-Bromo-3-(1-methoxycyclopropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted at the meta position with a bromine atom and a 1-methoxycyclopropyl group. The methoxycyclopropyl substituent consists of a cyclopropane ring directly bonded to an oxygen atom, which is further connected to the benzene ring. This structure combines the electron-withdrawing effects of bromine with the steric and electronic influences of the methoxycyclopropyl group, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications.

Properties

IUPAC Name |

1-bromo-3-(1-methoxycyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHSCQZHPYEDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(1-methoxycyclopropyl)benzene typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . Industrial production methods often utilize similar bromination reactions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(1-methoxycyclopropyl)benzene has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the study of biological pathways and mechanisms, often serving as a probe or intermediate in biochemical reactions.

Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-methoxycyclopropyl)benzene involves its interaction with molecular targets through various pathways. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous bromobenzenes, focusing on substituent effects, physicochemical properties, and reactivity.

1-Bromo-3-cyclopropylbenzene

- Structure: Bromine at position 1, cyclopropyl group (non-oxygenated) at position 3.

- Impact : Increased hydrophobicity and reduced solubility in polar solvents. Reactivity in cross-coupling reactions may differ due to weaker electron-donating effects .

1-Bromo-3-(cyclopropylmethoxy)benzene

- Structure : Cyclopropylmethoxy group (O-CH₂-cyclopropyl) at position 3.

- Key Differences : The substituent has a methylene spacer between the oxygen and cyclopropane, increasing steric bulk compared to the methoxycyclopropyl group.

- Impact: Higher molecular weight (C₁₀H₁₁BrO vs. Safety data indicate specific handling precautions due to its hazardous classification .

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Trifluoromethoxy (-OCF₃) group at position 3.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, making the benzene ring more electron-deficient.

- Impact : Enhanced reactivity in Pd-catalyzed arylations (e.g., with imidazopyridines, yielding >90% products) due to improved electrophilicity. This contrasts with the methoxycyclopropyl group, which may exhibit weaker electron-withdrawing effects .

1-Bromo-3-(2-methoxyethoxy)benzene

- Structure : Ethylene glycol-derived substituent (-OCH₂CH₂OCH₃) at position 3.

- Key Differences : The flexible ethoxy chain increases solubility in polar solvents but introduces conformational mobility.

1-Bromo-3-(methylsulfonyl)benzene

- Structure : Methylsulfonyl (-SO₂CH₃) group at position 3.

- Key Differences : The sulfonyl group is a strong electron-withdrawing and polar substituent.

- Impact : Higher acidity of the aromatic ring and enhanced stability under oxidative conditions compared to the methoxycyclopropyl variant .

Data Table: Comparative Analysis

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Bromo-3-(1-methoxycyclopropyl)benzene | -O-cyclopropane | C₁₀H₁₁BrO | ~227.10 (estimated) | Cross-coupling, steric modulation |

| 1-Bromo-3-cyclopropylbenzene | -cyclopropane | C₉H₉Br | 197.08 | Hydrophobic, Suzuki reactions |

| 1-Bromo-3-(trifluoromethoxy)benzene | -OCF₃ | C₇H₄BrF₃O | 241.00 | High-yield Pd-catalyzed arylations (>90%) |

| 1-Bromo-3-(cyclopropylmethoxy)benzene | -OCH₂-cyclopropane | C₁₀H₁₁BrO | 227.10 | Requires hazardous handling precautions |

| 1-Bromo-3-(methylsulfonyl)benzene | -SO₂CH₃ | C₇H₇BrO₂S | 235.10 | Oxidative stability, electrophilic reactions |

Biological Activity

1-Bromo-3-(1-methoxycyclopropyl)benzene is an organic compound with significant biological activity, primarily studied for its potential pharmaceutical applications. This compound belongs to the class of brominated aromatic compounds, which are known for their diverse biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO

- Molecular Weight : 229.10 g/mol

- CAS Number : Not specifically listed but can be derived from its structure.

The compound features a bromine atom substituted on the benzene ring and a methoxycyclopropyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including brominated derivatives, exhibit notable antimicrobial activity. A study on similar brominated compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to the presence of the bromine atom.

Anticancer Potential

The anticancer activity of brominated aromatic compounds has been well-documented. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms of action for this compound require further investigation but may involve:

- Inhibition of cell proliferation : Similar compounds have shown the ability to disrupt mitotic processes.

- Induction of oxidative stress : Halogenated compounds can generate reactive oxygen species (ROS), leading to cancer cell death.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Brominated compounds can exhibit toxicity at certain concentrations. For example:

- Acute Toxicity : Studies suggest moderate acute toxicity with potential effects on locomotor activity and organ systems upon high-dose exposure.

- Chronic Effects : Long-term exposure may lead to liver and reproductive system toxicity, as seen in related studies with other brominated compounds.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various brominated compounds against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.